2-[3-(Chloromethyl)phenyl]-1,3-thiazole
Overview
Description
2-[3-(Chloromethyl)phenyl]-1,3-thiazole is a heterocyclic organic compound featuring a thiazole ring substituted with a chloromethylphenyl group. Thiazoles are known for their diverse biological activities and are integral to various pharmacological and industrial applications .
Mechanism of Action
Target of Action
Thiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile structure .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Thiazole derivatives are known to influence a range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3553±440 °C and a density of 1270±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and antitumor effects .
Action Environment
It is known to be stable under normal conditions and incompatible with strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Chloromethyl)phenyl]-1,3-thiazole typically involves the reaction of 3-(chloromethyl)benzaldehyde with thioamide under acidic conditions. The reaction proceeds through a cyclization mechanism, forming the thiazole ring .
Industrial Production Methods: Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
- Substitution reactions yield various substituted thiazoles.
- Oxidation and reduction reactions produce thiazole derivatives with altered functional groups .
Scientific Research Applications
2-[3-(Chloromethyl)phenyl]-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals
Comparison with Similar Compounds
2-Phenylthiazole: Lacks the chloromethyl group, resulting in different reactivity and biological activity.
3-(Chloromethyl)thiazole: Similar structure but different substitution pattern, affecting its chemical properties.
4-Phenylthiazole: Another thiazole derivative with distinct biological activities
Uniqueness: 2-[3-(Chloromethyl)phenyl]-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-[3-(chloromethyl)phenyl]-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWICJACRAPFUKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CS2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594489 | |
Record name | 2-[3-(Chloromethyl)phenyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-60-1 | |
Record name | 2-[3-(Chloromethyl)phenyl]thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=906352-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-(Chloromethyl)phenyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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